6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione
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Overview
Description
6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione is a complex organic compound featuring an aziridine ring attached to a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione typically involves the formation of the aziridine ring followed by its attachment to the quinoxaline core. One common method includes the cyclization of haloamines and amino alcohols, where an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction . Another approach involves nitrene addition to alkenes, which is a well-established method for aziridine synthesis .
Industrial Production Methods: Industrial production of aziridine compounds often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to the sulfate ester followed by base-induced sulfate elimination . These methods are scalable and can produce large quantities of aziridine derivatives.
Chemical Reactions Analysis
Types of Reactions: 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amine derivatives.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products: The major products formed from these reactions include various amine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione involves the formation of reactive intermediates through the opening of the aziridine ring. These intermediates can interact with various molecular targets, including DNA and proteins, leading to cytotoxic effects. The compound’s ability to form covalent bonds with these targets is a key aspect of its mechanism .
Comparison with Similar Compounds
Aziridine-1-carbaldehyde oxime derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity and cytotoxic properties.
Mitomycin C: Another aziridine-containing compound used as a chemotherapeutic agent.
Uniqueness: 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione is unique due to its specific quinoxaline core, which imparts distinct electronic properties and reactivity compared to other aziridine derivatives. This uniqueness makes it a valuable compound for specialized applications in scientific research and industry .
Properties
CAS No. |
7697-98-5 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
6-(aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione |
InChI |
InChI=1S/C12H11N3O2/c1-6-7(2)14-11-10(13-6)9(16)5-8(12(11)17)15-3-4-15/h5H,3-4H2,1-2H3 |
InChI Key |
KSVXOMZTTLPACO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N3CC3)C |
Origin of Product |
United States |
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